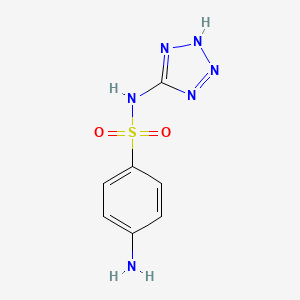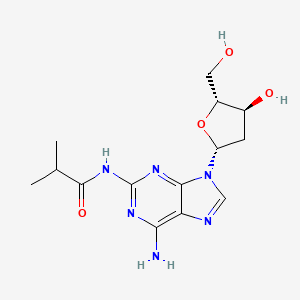![molecular formula C14H14O3 B564155 [1,1-Biphenyl]-3-ol,4,6-dimethoxy- CAS No. 103594-25-8](/img/structure/B564155.png)
[1,1-Biphenyl]-3-ol,4,6-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[1,1-Biphenyl]-3-ol,4,6-dimethoxy-” is a derivative of biphenyl . Biphenyl, also known as diphenyl, phenylbenzene, 1,1’-biphenyl, or BP, is an organic compound that forms colorless crystals . Compounds containing the functional group consisting of biphenyl less one hydrogen may use the prefixes xenyl or diphenylyl .
Synthesis Analysis
The synthesis of biphenyl derivatives often involves the Grignard reaction . For instance, phenyl magnesium bromide and benzophenone can react to form triphenylmethanol . In another study, a series of biphenyl and dibenzofuran derivatives were designed and synthesized by Suzuki-coupling and demethylation reactions .Molecular Structure Analysis
The molecular structure of biphenyl consists of two connected phenyl rings . The molecular formula of biphenyl is C12H10 .Chemical Reactions Analysis
Biphenyl can undergo various chemical reactions. For instance, it can be chlorinated industrially to a mixture, polychlorinated biphenyl (PCB), which was once widely used in paper coatings and as a lubricant and a heat-transfer fluid .Physical And Chemical Properties Analysis
Biphenyl is a solid at room temperature, with a melting point of 69.2 °C . It is insoluble in water but soluble in typical organic solvents .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for the research and application of biphenyl derivatives are vast. For instance, in the field of cancer immunotherapy, small molecule agents targeting the PD-1 checkpoint pathway are being actively pursued . In environmental remediation, graphitic carbon nitride (g-C3N4), a promising material for photocatalytic activities, is being explored for the efficient photodegradation of antibiotics .
Propiedades
IUPAC Name |
2,4-dimethoxy-5-phenylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-16-13-9-14(17-2)12(15)8-11(13)10-6-4-3-5-7-10/h3-9,15H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFNBCAQUPLXPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2=CC=CC=C2)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1E)-1,3-Butadien-1-yl]benzaldehyde](/img/structure/B564073.png)

![(7R,7AR)-7-ethyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione](/img/structure/B564076.png)
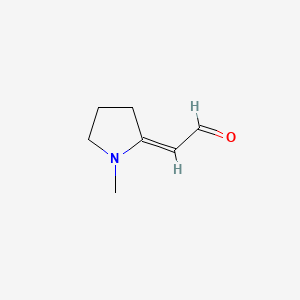

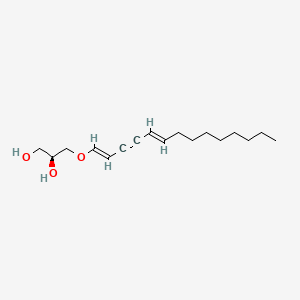
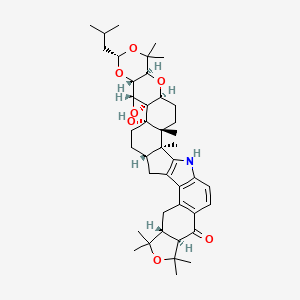
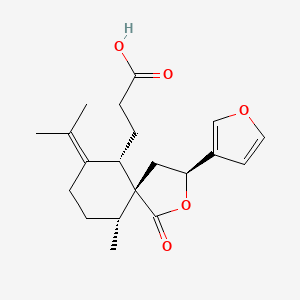
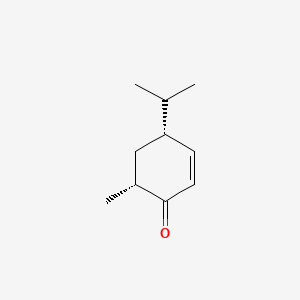
![2-Methyl-1,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B564085.png)
